molecular formula C9H12ClNO2 B1360957 Methyl 3-amino-4-methylbenzoate hydrochloride CAS No. 383677-41-6

Methyl 3-amino-4-methylbenzoate hydrochloride

Cat. No.: B1360957
CAS No.: 383677-41-6
M. Wt: 201.65 g/mol
InChI Key: JEVIQWWFGMLYGY-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylbenzoate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of benzoic acid and is commonly used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-methylbenzoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by purification processes to ensure high purity. The reaction conditions are optimized to maximize yield and minimize impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-4-methylbenzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

    Methyl 3-amino-4-methylbenzoate: The non-hydrochloride form of the compound.

    Methyl 4-amino-3-methylbenzoate: A positional isomer with the amino group at a different position.

    Methyl 3-amino-5-methylbenzoate: Another positional isomer with the methyl group at a different position.

Uniqueness: Methyl 3-amino-4-methylbenzoate hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

methyl 3-amino-4-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-3-4-7(5-8(6)10)9(11)12-2;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVIQWWFGMLYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648606
Record name Methyl 3-amino-4-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383677-41-6
Record name Methyl 3-amino-4-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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